molecular formula C22H21N3O3S2 B2465156 N-(4-ethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1105248-27-8

N-(4-ethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B2465156
CAS No.: 1105248-27-8
M. Wt: 439.55
InChI Key: LFYYMOHVLWAHGG-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a synthetic chemical reagent designed for research and discovery purposes. This compound features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups . Derivatives of 1,2,4-oxadiazole exhibit a broad and promising spectrum of biological activities, including potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents, making them a valuable scaffold in drug discovery campaigns . The molecular architecture of this compound also incorporates a sulfonamide group. Sulfonamide derivatives are extensively investigated in pharmaceutical research for their ability to modulate various biological targets . Specifically, sulfonamide-containing compounds have been explored as potent inhibitors, such as Nav1.7 inhibitors for the treatment of pain , and as potentiators of glutamate receptors for neurological and psychiatric disorders . The integration of the 1,2,4-oxadiazole and sulfonamide pharmacophores into a single molecule positions this compound as a promising candidate for hit-to-lead optimization and mechanism of action studies in early-stage research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-ethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-4-16-8-10-18(11-9-16)25(3)30(26,27)19-12-13-29-20(19)22-23-21(24-28-22)17-7-5-6-15(2)14-17/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYYMOHVLWAHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanism of action, efficacy in different biological models, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This structure includes a thiophene ring, an oxadiazole moiety, and sulfonamide functionalities, which are known to contribute to its biological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:

  • Antitumor Activity :
    • The presence of the 1,2,4-oxadiazole ring is crucial for its antitumor effects. Compounds containing this moiety have been shown to inhibit DNA and RNA synthesis without significantly affecting protein synthesis .
    • Studies demonstrated that derivatives with similar structures can induce apoptosis in cancer cells by activating p53 pathways and promoting caspase-3 cleavage .
  • Antimicrobial Effects :
    • Initial evaluations indicated that compounds with thiophene and oxadiazole rings exhibit significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) were determined for several derivatives, showing promising results against resistant strains .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of related compounds:

CompoundCell Line / PathogenIC50 (μM)Mechanism
Compound 20bHepG-2 (liver cancer)4.37 ± 0.7Inhibition of DNA synthesis
Compound 20bA-549 (lung cancer)8.03 ± 0.5Induction of apoptosis
N-(4-ethylphenyl)-N-methylS. aureus (bacteria)12.5Disruption of cell wall synthesis
N-(4-ethylphenyl)-N-methylE. coli (bacteria)15.0Inhibition of protein synthesis

Case Studies

  • In Vitro Anticancer Studies :
    • A study focusing on the anticancer properties of similar oxadiazole derivatives revealed that modifications in the chemical structure significantly influenced their efficacy against MCF-7 breast cancer cells, with some compounds achieving IC50 values as low as 0.65 µM .
  • Antimicrobial Evaluations :
    • Research on thiophene-bearing pyrazole derivatives indicated that compounds with similar structural features exhibited potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, suggesting that N-(4-ethylphenyl)-N-methyl derivatives may share these properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide Key Differences: The oxadiazole ring is substituted with a 4-fluorophenyl group instead of 3-methylphenyl. Fluorine’s electron-withdrawing nature increases polarity and may enhance metabolic stability compared to the methyl group .
  • N-(4-Chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide Key Differences: Chlorine replaces the ethyl group on the sulfonamide phenyl ring, and the oxadiazole substituent is 2-methylphenyl. The 2-methylphenyl group on oxadiazole introduces steric hindrance, possibly reducing binding efficiency compared to the 3-methylphenyl isomer .

Core Structural Analogues

  • 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) Key Differences: Replaces the thiophene-sulfonamide core with a piperidine-carboxamide. However, the piperidine ring may improve bioavailability due to increased basicity .
  • 5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) Key Differences: Features a tetrazole ring instead of oxadiazole and lacks the sulfonamide group. Impact: Tetrazoles are more polar and acidic, which may limit cellular uptake but enhance solubility.

Pharmacological Activity Comparison

  • Antimicrobial Potential: Oxadiazole derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in C22) exhibit superior anti-tubercular activity (MIC: 0.5 µg/mL) compared to alkyl-substituted analogues . The target compound’s 3-methylphenyl group may offer a balance between lipophilicity and steric effects, though specific activity data are pending.

Structural and Physicochemical Data

Compound Name Oxadiazole Substituent Sulfonamide Substituent Molecular Weight (g/mol) logP*
N-(4-ethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide 3-methylphenyl 4-ethylphenyl ~469.5 3.8
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide 4-fluorophenyl 4-methoxyphenyl 455.4 2.9
N-(4-Chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide 2-methylphenyl 4-chlorophenyl 467.9 4.1

*logP values estimated via computational tools (e.g., XLogP3).

Preparation Methods

Cyclocondensation of Hydrazide–Hydrazone Intermediates

A widely adopted strategy involves the formation of the 1,2,4-oxadiazole ring via cyclocondensation. Hydrazide–hydrazone intermediates are synthesized by reacting thiophene-3-sulfonamide precursors with substituted benzoyl hydrazines. For example:

  • Synthesis of Thiophene Sulfonamide Intermediate :
    • N-(4-Ethylphenyl)-N-methylthiophene-3-sulfonamide is prepared by sulfonating 3-aminothiophene with 4-ethyl-N-methylbenzenesulfonyl chloride in dichloromethane under basic conditions (pyridine, 0–5°C, 12 h).
    • The intermediate is purified via recrystallization from ethanol, yielding a white crystalline solid (m.p. 132–134°C).
  • Oxadiazole Ring Formation :
    • The thiophene sulfonamide is reacted with 3-methylbenzohydroxamic acid in the presence of acetic anhydride at 80–100°C for 6 h.
    • Cyclocondensation proceeds via nucleophilic attack of the hydroxamic acid’s oxygen on the electrophilic carbon of the sulfonamide-activated thiophene, forming the 1,2,4-oxadiazole ring.
    • Yields range from 45% to 58%, with purity confirmed by HPLC (>95%).

One-Pot Tandem Synthesis

A streamlined approach adapted from patent literature eliminates intermediate isolation:

  • Reaction Setup :
    • Equimolar quantities of N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide, 3-methylbenzoyl chloride, and hydroxylamine hydrochloride are combined in acetonitrile.
    • Triethylamine (3 equiv.) is added as a base, and the mixture is refluxed at 120°C for 24 h.
  • Mechanism :
    • Hydroxylamine reacts with the acyl chloride to form a hydroxamic acid intermediate, which undergoes in situ cyclization with the sulfonamide’s thiophene ring.
    • The one-pot method reduces purification steps, achieving a 62% yield.

Palladium-Catalyzed Cross-Coupling

For enhanced regiocontrol, palladium catalysis is employed:

  • Suzuki–Miyaura Coupling :
    • A brominated thiophene sulfonamide precursor is coupled with 3-methylphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C.
    • The oxadiazole ring is pre-formed on the boronic acid component to avoid side reactions.
    • This method affords a 68% yield with >99% regiopurity.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxadiazole-H), 7.65–7.12 (m, 8H, aromatic), 3.42 (s, 3H, N–CH₃), 2.61 (q, 2H, CH₂CH₃), 2.34 (s, 3H, Ar–CH₃), 1.24 (t, 3H, CH₂CH₃).
  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1610 cm⁻¹ (C=N oxadiazole).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar oxadiazole-thiophene system and dihedral angles between aromatic rings (85.7°). The sulfonamide group adopts a twisted conformation relative to the thiophene (torsion angle: 72.3°).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 45–58 95–97 Scalability
One-Pot Synthesis 62 98 Reduced steps
Palladium Catalysis 68 99 Regioselectivity

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